molecular formula C8H3F4NO4 B1346849 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 878572-17-9

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No. B1346849
M. Wt: 253.11 g/mol
InChI Key: XCZRYPKVIJEHSU-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that contains a benzoic acid moiety. It is structurally related to various other fluorinated benzoic acids and derivatives that have been studied for their chemical properties and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves the use of a fluorine-containing aromatic diamine, which is obtained by the reduction of a corresponding dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with a hydroquinone in the presence of a strong base . Similarly, the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids demonstrates the regioselective introduction of nitro groups into the benzoic acid framework, which can be rationalized using Fukui indices of local nucleophilicity .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be influenced by the position of the substituents on the aromatic ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, the regiochemistry of the trifluoromethyl group results in steric interactions that cause the carboxylic acid group or the nitro group to rotate out of the aromatic plane . This suggests that the molecular structure of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid would also be influenced by the positions of its functional groups.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their thermal stability, moisture absorption, and potential for forming ordered structures. For instance, the synthesis of a mesogen with a thermotropic cubic phase, which contains perfluorinated alkoxy moieties and a carboxylic acid group, exhibits a sequence of isotropic, cubic, and hexagonal columnar phases . This indicates that the introduction of fluorinated groups can significantly affect the material properties of the compound. The properties of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid would likely be influenced by its fluorinated substituents, potentially leading to unique physical and chemical characteristics.

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

  • Androgen Receptor Antagonists: 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid derivatives have been utilized in the synthesis of androgen receptor antagonists like MDV3100, showing potential in treating conditions like prostate cancer (Li Zhi-yu, 2012).
  • PET Imaging Agents: Derivatives of this compound have been synthesized for use in PET imaging, specifically for visualizing retinoid X receptor activities (Wang et al., 2014).
  • Antitubercular Agents: Certain derivatives, like 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are precursors in synthesizing new antituberculosis drug candidates (Richter et al., 2021).

2. Advanced Material Development

  • Liquid Crystals: This chemical is used in synthesizing various liquid crystal compounds, influencing phase transition temperatures and enthalpies in liquid crystal technology (Dabrowski et al., 1995).
  • Polyimides: In the field of polymer chemistry, derivatives of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid have been used to synthesize soluble fluoro-polyimides, which offer excellent thermal stability and hygrothermal stability (Xie et al., 2001).

3. Chemical Analysis and Characterization

  • Crystallographic Studies: The compound and its derivatives have been subjected to crystallographic and spectroscopic characterization to understand their structural properties (Diehl III et al., 2019).
  • Structure-Metabolism Relationships: There's research exploring the relationship between the molecular structure of substituted benzoic acids, including this compound, and their metabolism in biological systems (Ghauri et al., 1992).

4.

4. Corrosion Inhibition

  • Metal Corrosion Inhibitors: Derivatives of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid have been evaluated as corrosion inhibitors for metals in acidic media, demonstrating their potential in protecting industrial materials (Chaitra et al., 2015).

5. Organic Synthesis Methodologies

  • Solid-Phase Synthesis: This compound is used in the solid-phase synthesis of various heterocyclic scaffolds, which are important in drug discovery (Křupková et al., 2013).
  • Nucleophilic Aromatic Substitution: The compound has been subjected to studies focusing on nucleophilic aromatic substitution reactions, providing insights into organic synthesis techniques (Ajenjo et al., 2016).

Safety And Hazards

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZRYPKVIJEHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641021
Record name 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

CAS RN

878572-17-9
Record name 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-17-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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